Ethyl (4-methylthiazol-2-yl)glycinate
Description
Ethyl (4-methylthiazol-2-yl)glycinate (CAS 1179738-84-1) is a heterocyclic glycine derivative featuring a thiazole ring substituted with a methyl group at the 4-position and an ethyl glycinate ester moiety. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals due to its reactive ester group and heterocyclic structure . Its synthesis, as inferred from analogous pathways, involves condensation reactions of ethyl glycinate derivatives with thiazole precursors, achieving yields upwards of 88% under optimized conditions .
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-9-8-10-6(2)5-13-8/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
JNHMELLMMNTQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=CS1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-methylthiazol-2-yl)glycinate can be synthesized through various synthetic routes. One common method involves the reaction of 4-methylthiazole with ethyl glycinate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-methylthiazol-2-yl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, ethanol as solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl (4-methylthiazol-2-yl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl (4-methylthiazol-2-yl)glycinate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Key Differences :
- Structure : Incorporates a dibrominated pyrrole-carboxamido group on the thiazole ring, enhancing halogen-mediated bioactivity.
- Synthesis : Requires coupling reagents (EDC/HOBt) and yields 69.4% after purification, lower than Ethyl (4-methylthiazol-2-yl)glycinate’s 88% yield .
- Applications : Likely tailored for antimicrobial or anticancer agents due to bromine’s electron-withdrawing effects .
Perfluorinated Glycinate Esters (e.g., Ethyl N-ethyl-N-[(tridecafluorohexyl)sulfonyl]glycinate)
Key Differences :
- Structure : Fluorinated alkyl chains confer extreme hydrophobicity and chemical inertness.
- Applications : Used in surfactants or coatings, contrasting with this compound’s role in drug synthesis.
- Reactivity : Fluorinated groups reduce nucleophilic susceptibility, unlike the reactive ester in the target compound .
Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)
Key Differences :
- Structure : Contains a sulfonylurea bridge and triazine ring, critical for herbicidal activity.
- Applications : Acts as a pesticide, whereas this compound lacks direct pesticidal data but may serve as a precursor .
Ethyl N-(4-chlorophenyl)glycinate
Key Differences :
- Structure : Substituted with a chlorophenyl group instead of methylthiazol.
- Safety Profile: Classified as non-hazardous under OSHA standards, though analogous safety data for this compound are unavailable .
Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate
Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Efficiency : this compound demonstrates superior synthetic yields (88%) compared to brominated analogs (69.4%), highlighting its practicality in large-scale synthesis .
- Functional Group Impact : The methylthiazol group offers a balance of reactivity and stability, unlike perfluorinated compounds’ inertness or sulfonylureas’ bioactivity .
- Safety and Handling : While Ethyl N-(4-chlorophenyl)glycinate is classified as low-risk, the safety profile of this compound remains unverified, necessitating caution in handling .
Biological Activity
Ethyl (4-methylthiazol-2-yl)glycinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes the synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methylthiazole with ethyl glycinate. The characterization of the compound is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In studies, it showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess its efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 14.59 |
| Escherichia coli | 19.72 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
2. Enzyme Inhibition
Research has indicated that this compound exhibits inhibitory activity against key enzymes involved in cancer progression. For instance, it has been evaluated for its ability to inhibit the activity of topoisomerase IV and DNA gyrase, which are crucial for bacterial DNA replication and transcription.
| Enzyme | IC50 (µM) |
|---|---|
| Topoisomerase IV | 0.33 |
| DNA Gyrase | 0.28 |
These findings highlight the compound's potential as an antitumor agent, particularly in targeting bacterial infections that complicate cancer treatment.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the thiazole ring can significantly affect biological activity. For example, substituents at different positions on the thiazole ring have been shown to enhance or diminish enzyme inhibition and antimicrobial properties.
Key Findings:
- The introduction of electron-donating groups at the 3 and 4 positions of the thiazole ring generally increases biological activity.
- Conversely, bulky groups or electron-withdrawing substituents tend to decrease potency.
Case Study 1: Antimicrobial Efficacy
In a clinical evaluation involving various strains of bacteria, this compound was tested for its antimicrobial efficacy. The results indicated a broad-spectrum activity profile, making it a candidate for further development in treating bacterial infections resistant to conventional antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells through its action on topoisomerase IV. The compound's mechanism was further explored using flow cytometry and Western blot analysis to confirm its effects on cell cycle arrest and apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
